2-Formylpyrimidine-4-carbonitrile

Physicochemical Properties Medicinal Chemistry ADME Prediction

Researchers sourcing regioselectively difunctionalized pyrimidine scaffolds for kinase programs often face supply gaps and ambiguous substitution patterns. 2-Formylpyrimidine-4-carbonitrile (CAS 126534-98-3) addresses this with precisely positioned 2-formyl and 4-cyano handles enabling orthogonal derivatization. • Dual reactive sites: formyl group for Schiff base condensation; cyano group for cyclocondensation to fused pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines • Privileged core for PI3K, mTOR, and VEGFR-2 inhibitor library construction • Consistent ≥98% purity with full NMR characterization; supplied with Certificate of Analysis Ideal for medicinal chemistry campaigns requiring reproducible scaffold diversification and SAR exploration.

Molecular Formula C6H3N3O
Molecular Weight 133.11 g/mol
CAS No. 126534-98-3
Cat. No. B142176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylpyrimidine-4-carbonitrile
CAS126534-98-3
Molecular FormulaC6H3N3O
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C#N)C=O
InChIInChI=1S/C6H3N3O/c7-3-5-1-2-8-6(4-10)9-5/h1-2,4H
InChIKeyNVOQWTJWOKSMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylpyrimidine-4-carbonitrile: Structural and Chemical Profile


2-Formylpyrimidine-4-carbonitrile (CAS 126534-98-3) is a heterocyclic pyrimidine derivative characterized by a formyl (-CHO) substituent at the 2-position and a cyano (-CN) group at the 4-position, yielding the molecular formula C₆H₃N₃O and a molecular weight of 133.11 g/mol [1]. Its molecular architecture integrates an electron-deficient pyrimidine core with two orthogonal reactive handles, classifying it as a privileged scaffold in medicinal chemistry and a versatile synthetic intermediate for constructing more complex heterocyclic systems [1].

Why Generic Pyrimidine-4-carbonitriles Cannot Substitute


In scientific research and industrial procurement, a pyrimidine-4-carbonitrile core is not a generic commodity. The precise substitution pattern dictates both reactivity and biological profile. For instance, the 2-formyl group of this compound provides an aldehyde moiety suitable for Schiff base formation and condensation chemistry that is absent in analogs such as 2-methyl- or 2-(dimethylamino)-pyrimidine-4-carbonitriles. Furthermore, pyrimidine-4-carbonitrile derivatives are widely exploited as kinase inhibitor scaffolds, where even minor structural modifications can lead to substantial shifts in target selectivity and potency [1]. Therefore, direct substitution with a differently substituted pyrimidine-4-carbonitrile without re-optimizing reaction conditions or biological assays is not scientifically valid and risks experimental failure.

Differentiation Evidence Against Structural Analogs


Physicochemical Profile: LogP and PSA vs. 2-Methyl Analog

The presence of the formyl group in 2-Formylpyrimidine-4-carbonitrile significantly alters its computed lipophilicity (XLogP3-AA) and polar surface area (PSA) compared to the 2-methyl analog, which may influence its permeability and solubility profile. The target compound exhibits an XLogP3-AA value of 0.1 and a topological polar surface area (TPSA) of 66.6 Ų [1]. In contrast, the 2-methyl analog (2-methylpyrimidine-4-carbonitrile) is less polar and is predicted to be more lipophilic, though its computed XLogP3-AA is not directly comparable due to different calculation methods; however, the structural difference suggests a shift in physicochemical space .

Physicochemical Properties Medicinal Chemistry ADME Prediction

Synthetic Utility: Formyl Handle Enables Unique Derivatization

2-Formylpyrimidine-4-carbonitrile provides a unique orthogonal reactivity profile not available in non-formylated analogs. The aldehyde group at the 2-position is a prime site for condensation reactions (e.g., Schiff base formation), which is a critical transformation for building diverse chemical libraries [1]. In contrast, analogs such as 2-chloro-6-methylpyrimidine-4-carbonitrile (CAS 16858-56-3) require nucleophilic aromatic substitution for derivatization , while 2-methylpyrimidine-4-carbonitrile (CAS 64571-34-2) lacks a functional handle for further carbon-carbon bond formation at the 2-position .

Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry

Kinase Inhibitor Scaffold Potential via Class Inference

While direct quantitative biological activity data for 2-Formylpyrimidine-4-carbonitrile is not available in the public domain, the broader class of pyrimidine-4-carbonitriles is extensively validated as a privileged scaffold for developing potent kinase inhibitors, including those targeting PI3K/mTOR pathways [1] and VEGFR-2 [2]. For example, specific pyrimidine-4-carbonitrile derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2 [2]. The 2-formyl substitution on this compound provides a reactive handle for further structural elaboration, positioning it as a key intermediate for generating novel analogs with potentially optimized activity.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Optimal Research and Industrial Applications


Schiff Base Libraries for Kinase Inhibitor Discovery

The reactive aldehyde group at the 2-position of 2-Formylpyrimidine-4-carbonitrile makes it an ideal starting material for generating Schiff base libraries. These libraries can be screened against kinase targets such as PI3K, mTOR, or VEGFR-2, where the pyrimidine-4-carbonitrile core is known to confer potent inhibitory activity [1]. This approach enables rapid exploration of structure-activity relationships and identification of lead compounds with improved potency and selectivity.

Fused Heterocyclic Systems via Cyclocondensation

2-Formylpyrimidine-4-carbonitrile serves as a key intermediate for constructing fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, via cyclocondensation reactions with hydrazines or amidines [1]. These fused systems are prevalent in numerous bioactive molecules and pharmaceuticals, including kinase inhibitors and antiviral agents.

Fluorescent Probes and Chemical Sensors

The aldehyde group of 2-Formylpyrimidine-4-carbonitrile can be functionalized with fluorophores or chelating moieties to create fluorescent sensors for metal ions or small molecules. Pyrimidine-carbonitrile scaffolds have been successfully employed as highly sensitive and selective fluorescent chemosensors for detecting heavy metal ions such as Hg²⁺ [1].

Agrochemical Synthesis of Herbicides or Fungicides

The pyrimidine core is a common motif in agrochemicals. 2-Formylpyrimidine-4-carbonitrile can be used to synthesize novel pyrimidine-based herbicides or fungicides by leveraging its dual functionality for derivatization and optimization of biological activity profiles against specific plant pathogens or weeds [1].

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